molecular formula C3H5ClN4O B8562743 2-Chloroethylcarbamoyl azide CAS No. 60784-39-6

2-Chloroethylcarbamoyl azide

Cat. No.: B8562743
CAS No.: 60784-39-6
M. Wt: 148.55 g/mol
InChI Key: GWFHTEWTXYUKGE-UHFFFAOYSA-N
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Description

2-Chloroethylcarbamoyl azide is a useful research compound. Its molecular formula is C3H5ClN4O and its molecular weight is 148.55 g/mol. The purity is usually 95%.
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Properties

CAS No.

60784-39-6

Molecular Formula

C3H5ClN4O

Molecular Weight

148.55 g/mol

IUPAC Name

1-(2-chloroethyl)-3-diazourea

InChI

InChI=1S/C3H5ClN4O/c4-1-2-6-3(9)7-8-5/h1-2H2,(H,6,9)

InChI Key

GWFHTEWTXYUKGE-UHFFFAOYSA-N

Canonical SMILES

C(CCl)NC(=O)N=[N+]=[N-]

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Organic azides like 2-Chloroethylcarbamoyl azide are susceptible to nucleophilic substitution at the chloroethyl group. For example:

  • Replacement of Chlorine: The chlorine atom may be displaced by nucleophiles (e.g., sodium azide, amines, or thiols) to form derivatives such as azidoethylcarbamoyl amines or sulfides .

  • Synthesis of Acyl Azides: Carbamoyl azides can undergo nucleophilic acyl substitution under acidic conditions, potentially yielding isocyanates or ureas upon hydrolysis .

Cycloaddition Reactions

The azide group participates in 1,3-dipolar cycloadditions , particularly in click chemistry applications:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition):

    • Reaction with terminal alkynes forms 1,4-disubstituted 1,2,3-triazoles under mild conditions.

    • Copper catalysts (e.g., Cu(I)) accelerate the reaction by stabilizing intermediates via σ- and π-coordination .

  • RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition):

    • Produces 1,5-disubstituted triazoles and works with internal alkynes, offering regioselectivity distinct from CuAAC .

Thermal Decomposition

Azides decompose upon heating or UV irradiation, forming reactive intermediates:

  • Nitrene Generation: Thermal cleavage of the azide group releases nitrogen gas (N2N_2) and generates nitrenes, which can insert into C–H bonds or undergo rearrangements (e.g., Curtius rearrangement) .

  • Formation of Isocyanates: Carbamoyl azides may decompose to isocyanates, which are precursors to ureas or carbamates .

Reduction Reactions

  • Staudinger Reaction:

    • Azides react with triphenylphosphine to form iminophosphoranes, which hydrolyze to primary amines .

    • For this compound, this could yield 2-chloroethylcarbamoyl amine .

  • Hydrogenolysis:

    • Catalytic hydrogenation reduces the azide to an amine while retaining the carbamoyl and chloroethyl groups .

Functional Group Reactivity

  • Chloroethyl Group:

    • May undergo elimination to form vinyl carbamoyl azides under basic conditions.

    • Participates in nucleophilic substitutions (e.g., with NaN3_3 to form diazide derivatives) .

  • Carbamoyl Group:

    • Reacts with electrophiles (e.g., acyl chlorides) to form urea derivatives.

Q & A

Q. What are the recommended safety protocols for handling 2-Chloroethylcarbamoyl azide in laboratory settings?

  • Methodological Answer :
    • Ventilation & PPE : Use fume hoods for synthesis or handling, and wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential toxicity (similar to 2-chloroethylamine hydrochloride and 2-chloroethyl chloroformate ).
    • Storage : Store in airtight, light-resistant containers at 2–8°C, away from moisture and incompatible reagents (e.g., strong oxidizers). Follow guidelines for azides, which are shock-sensitive .
    • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent uncontrolled reactions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
    • Purity Analysis : Use HPLC with UV detection (λ = 210–260 nm) and compare retention times against standards. Validate with LC-MS for molecular ion confirmation (e.g., [M+H]+) .
    • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to identify chloroethyl (–CH2CH2Cl) and carbamoyl azide (–NHC(O)N3) groups. Compare chemical shifts with analogous compounds (e.g., 2-((2-chloroethyl)amino)ethanol hydrochloride ).
  • FT-IR : Confirm azide (∼2100 cm⁻¹) and carbamate (∼1700 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can reaction yields be optimized in copper-catalyzed cycloadditions involving this compound?

  • Methodological Answer :
    • Catalyst Selection : Use Cu(I) sources (e.g., CuBr) with tris(triazolyl)methylamine ligands to enhance regioselectivity for 1,4-triazoles. Avoid Cu(II), which may oxidize the azide .
    • Solvent & Temperature : Perform reactions in DMF or THF at 25–50°C. Higher temperatures (>60°C) risk azide decomposition.
    • Stoichiometry : Maintain a 1:1.2 molar ratio of azide to alkyne. Excess alkyne minimizes side reactions (e.g., Glaser coupling) .
    • Validation : Monitor progress via TLC (Rf shift) and isolate products via flash chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers resolve contradictions in reported toxicity data for chloroethyl-containing azides?

  • Methodological Answer :
    • Data Triangulation : Compare in vitro (e.g., cell viability assays) and in vivo (rodent LD50) studies, noting differences in metabolic activation (e.g., enzymatic hydrolysis of carbamoyl groups ).
    • Mechanistic Studies :
  • Metabolite Analysis : Use LC-MS/MS to identify degradation products (e.g., 2-chloroethylamine or hydrazoic acid) under physiological conditions .
  • Receptor Binding : Employ molecular docking simulations to assess interactions with biological targets (e.g., glutathione transferases) .
    • Statistical Rigor : Apply ANOVA or t-tests to evaluate significance of conflicting results, ensuring sample sizes are adequate (n ≥ 3) .

Q. What strategies mitigate instability of this compound in aqueous media?

  • Methodological Answer :
    • Buffered Systems : Use phosphate buffers (pH 6–7) to slow hydrolysis. Avoid alkaline conditions (pH >8), which accelerate azide degradation .
    • Lyophilization : Freeze-dry the compound for long-term storage. Reconstitute in anhydrous DMSO or acetonitrile before use .
    • Stabilizers : Add radical scavengers (e.g., BHT) to formulations to prevent oxidative decomposition .

Data Contradiction Analysis

Q. Why do some studies report high mutagenicity for chloroethyl azides, while others do not?

  • Critical Evaluation :
    • Experimental Design : Mutagenicity assays (e.g., Ames test) may vary in bacterial strains (e.g., TA98 vs. TA100) or metabolic activation (S9 liver fractions) .
    • Structural Nuances : Substituents on the carbamoyl group (e.g., methyl vs. phenyl) alter electrophilicity and DNA adduct formation .
    • Dosage Thresholds : Low concentrations (<1 µM) may not trigger detectable mutations, while higher doses induce alkylation damage .

Experimental Design Considerations

Q. How to design a kinetic study on the thermal decomposition of this compound?

  • Stepwise Approach :
    • DSC/TGA : Perform differential scanning calorimetry to identify decomposition onset temperatures.
    • Kinetic Modeling : Apply the Arrhenius equation to isothermal TGA data, calculating activation energy (Ea) and pre-exponential factor (A) .
    • Controlled Atmosphere : Conduct experiments under nitrogen to exclude oxidative pathways .

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